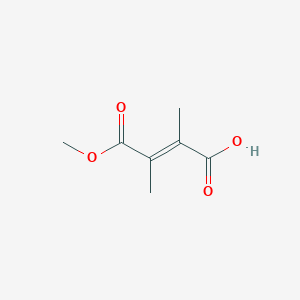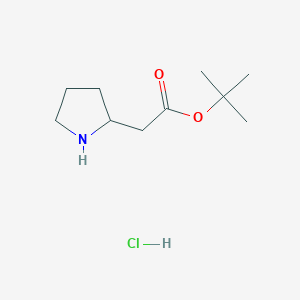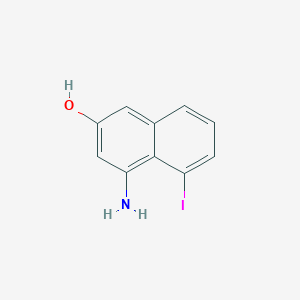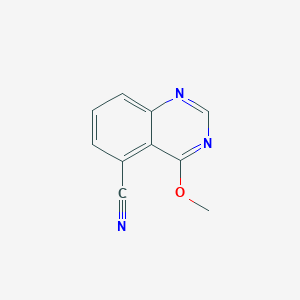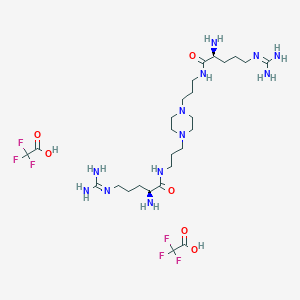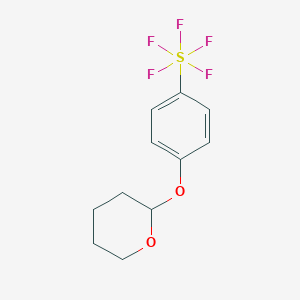
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a naphthalene ring and a trifluoromethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)benzene
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)ethane
- 1-(Naphthalen-1-yl)-2-(trifluoromethyl)propane
Uniqueness
1-(Naphthalen-1-yl)-2-(trifluoromethyl)pyrrolidine is unique due to the presence of both a naphthalene ring and a pyrrolidine ring, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H14F3N |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-2-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-9-4-10-19(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 |
InChI-Schlüssel |
XQXYPQQCTHOHGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)

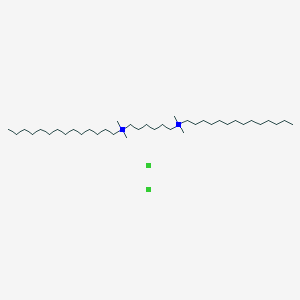
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)
